Hydrophilicity Benchmarking: Computed XLogP3 of 0.3 for PEG10 vs. LogP 2.18 for PEG4 Linker
Bromo-PEG10-t-butyl ester is predicted to be substantially more hydrophilic than the PEG4 analog. The computed XLogP3-AA for the PEG10 derivative is 0.3 [1], whereas the gold standard Bromo-PEG4-t-butyl ester (CAS 564476-32-0) carries a reported LogP of 2.179 . This represents a decrease in predicted lipophilicity, which can translate to improved aqueous solubility of the linker and its conjugates, reduced non-specific hydrophobic binding, and better handling in biological assay buffers.
| Evidence Dimension | Lipophilicity (Computed LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Bromo-PEG4-t-butyl ester LogP = 2.179 |
| Quantified Difference | ΔLogP ≈ 1.88 units (predicted ~76-fold lower octanol/water partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 (target) and reported/experimental LogP for comparator. |
Why This Matters
A lower LogP translates to higher aqueous solubility and reduced non-specific binding, making the PEG10 linker preferable for conjugates that require a highly hydrophilic spacer to maintain bioavailability and reduce aggregation in biological assays.
- [1] PubChem Compound Summary for CID 129012175, Bromo-PEG10-t-butyl ester. Computed XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/129012175 (accessed 2026-04-25). View Source
